4-((4-Fluorophenyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine
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Overview
Description
4-((4-Fluorophenyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine is a complex organic compound that features both fluorophenyl and methylthiophenyl groups attached to a piperidine ring via sulfonyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Fluorophenyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the individual sulfonyl and piperidine components. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the sulfonyl linkages.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in controlled environments to ensure purity and yield. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-((4-Fluorophenyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons or alcohols.
Scientific Research Applications
4-((4-Fluorophenyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-((4-Fluorophenyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups play a crucial role in these interactions, often forming strong bonds with the target molecules. This can lead to the modulation of biological pathways and the exertion of various effects, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Fluorophenyl)sulfonyl)-1-(phenylsulfonyl)piperidine
- 4-((4-Fluorophenyl)sulfonyl)-1-(methylsulfonyl)piperidine
- 4-((4-Fluorophenyl)sulfonyl)-1-(ethylsulfonyl)piperidine
Uniqueness
4-((4-Fluorophenyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine is unique due to the presence of both fluorophenyl and methylthiophenyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and specificity.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-1-(5-methylthiophen-2-yl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO4S3/c1-12-2-7-16(23-12)25(21,22)18-10-8-15(9-11-18)24(19,20)14-5-3-13(17)4-6-14/h2-7,15H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKBKIQMIGZUTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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